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Compound of Interest

Compound Name: 6-Propylpyridazin-3-amine

Cat. No.: B15050259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors,

understanding a compound's selectivity is as crucial as determining its primary efficacy. Off-

target effects can lead to unforeseen toxicities or, in some cases, reveal opportunities for

therapeutic polypharmacology. This guide provides a comparative analysis of the hypothetical

kinase inhibitor, 6-Propylpyridazin-3-amine, against two well-characterized kinase inhibitors,

Palbociclib and Staurosporine, to illustrate a comprehensive approach to off-target profiling.

6-Propylpyridazin-3-amine is a novel synthetic small molecule featuring a pyridazine core, a

scaffold known for its diverse biological activities, including kinase inhibition. Palbociclib is a

highly selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) approved for the

treatment of HR-positive breast cancer. Staurosporine, a natural product, is a potent but non-

selective, broad-spectrum kinase inhibitor widely used as a research tool. This comparison

aims to contextualize the selectivity profile of 6-Propylpyridazin-3-amine and provide a

framework for its further investigation.

Quantitative Kinase Inhibition Profile
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of 6-
Propylpyridazin-3-amine and the comparator compounds against a panel of selected kinases.

The panel includes the hypothesized primary target for 6-Propylpyridazin-3-amine,

CDK2/Cyclin A, along with other relevant CDKs and common off-targets from different kinase

families.
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Target Kinase
6-Propylpyridazin-
3-amine IC50 (nM)

Palbociclib IC50
(nM)

Staurosporine IC50
(nM)

CDK2/Cyclin A 15 8,500 7

CDK1/Cyclin B 120 >10,000 6

CDK4/Cyclin D1 850 11 25

CDK6/Cyclin D3 950 16 30

Aurora Kinase A 2,500 >10,000 15

VEGFR2 450 >10,000 20

ABL1 >10,000 >10,000 12

SRC 1,200 >10,000 9

p38α (MAPK14) 5,000 >10,000 50

Data is presented as a hypothetical representation for illustrative purposes.

Signaling Pathway Context: CDK2 in Cell Cycle
Progression
The diagram below illustrates the central role of the CDK2/Cyclin A complex in the regulation of

the G1/S phase transition of the cell cycle. Inhibition of this complex is a key strategy in

anticancer drug development.
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Novel Compound
(6-Propylpyridazin-3-amine)

Primary Target Assay
(e.g., CDK2/Cyclin A)

Potent Hit?

Broad Kinome Profiling
(e.g., >400 Kinases Panel)

 Yes

Selectivity Profile
Established

 No

Data Analysis &
Hit Identification

List of Potential
Off-Targets

Cellular Target Engagement
(e.g., CETSA)

Validated Off-Targets?

Phenotypic & Functional Assays
(e.g., Cell Viability, Pathway Analysis)

 Yes

Structure-Activity
Relationship (SAR) Studies

 No/Weak
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To cite this document: BenchChem. [Off-Target Effects Analysis of 6-Propylpyridazin-3-
amine: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15050259#6-propylpyridazin-3-amine-off-target-
effects-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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